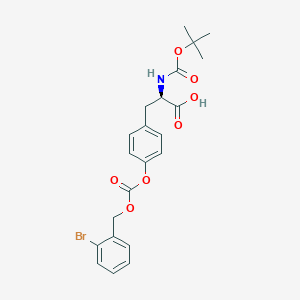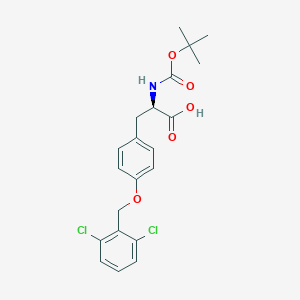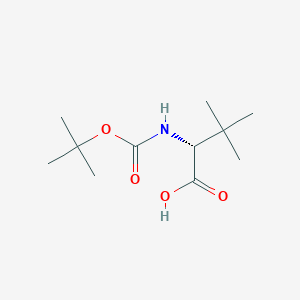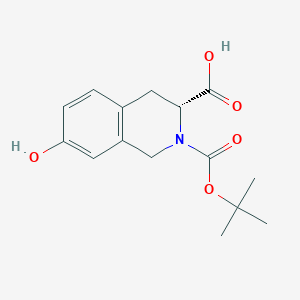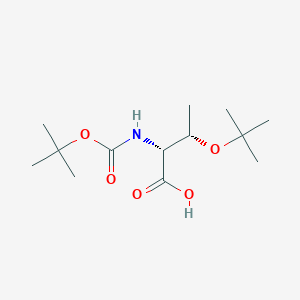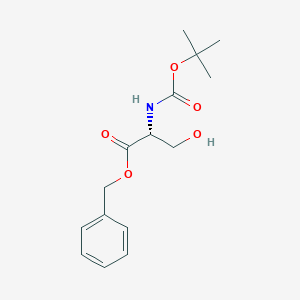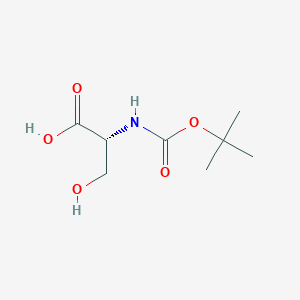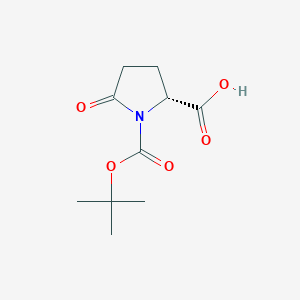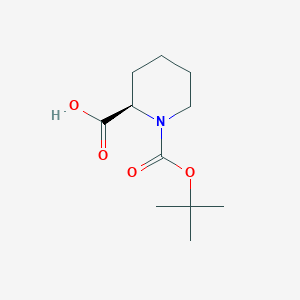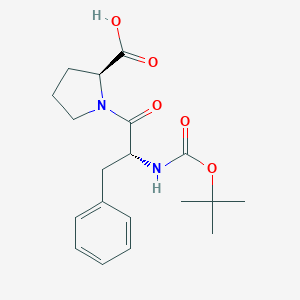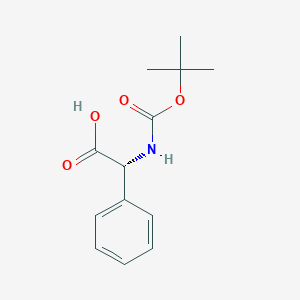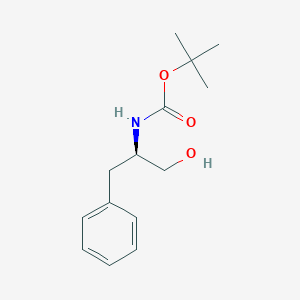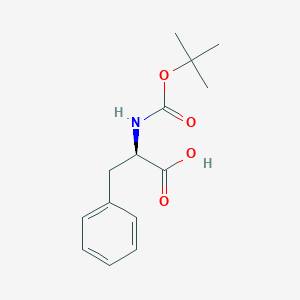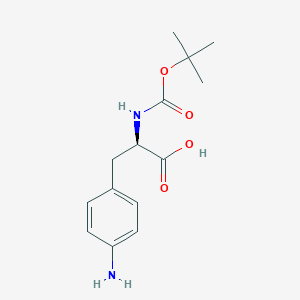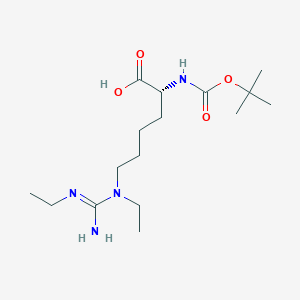
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DiEtGn is a chemical compound with a molecular weight of 344.46 g/mole1. It has gained significant attention from researchers due to its potential use in various fields, including medicinal chemistry, drug discovery, and materials science1.
Synthesis Analysis
The synthesis of similar compounds has been explored in the literature. For example, the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported2. This process involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation2. However, the specific synthesis process for Boc-DiEtGn is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of Boc-DiEtGn is not explicitly provided in the available resources. However, given its molecular weight and the presence of specific functional groups in its name, one can infer that it contains a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a diethylguanidino group within its structure1.
Chemical Reactions Analysis
The chemical reactions involving Boc-DiEtGn are not explicitly mentioned in the available resources. However, compounds with similar functional groups have been used in various chemical transformations2. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.
Physical And Chemical Properties Analysis
The specific physical and chemical properties of Boc-DiEtGn are not provided in the available resources. However, its molecular weight is reported to be 344.46 g/mole1.
Scientific Research Applications
- Summary of the Application : This compound is used in the synthesis of various N-nitroso compounds from secondary amines . The process is carried out under solvent-free conditions, which is a significant feature of this methodology .
- Methods of Application or Experimental Procedures : The experimental procedure involves using tert-butyl nitrite (TBN) under solvent-free conditions . The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins, and alkynes are found to be stable under the standard reaction conditions .
- Results or Outcomes : The methodology has a broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . Besides N-nitrosation, TBN is also found to be an efficient reagent in few other transformations including aryl hydrazines to aryl azides and primary amides to carboxylic acids under mild conditions .
Safety And Hazards
The safety and hazards associated with Boc-DiEtGn are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing Boc-DiEtGn.
Future Directions
The future directions for the research and application of Boc-DiEtGn are not explicitly mentioned in the available resources. However, given its potential use in various fields such as medicinal chemistry, drug discovery, and materials science1, it is likely that further research will continue to explore its properties and applications.
Please note that this analysis is based on the available resources and may not cover all aspects of Boc-DiEtGn. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(2R)-6-[ethyl-(N'-ethylcarbamimidoyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O4/c1-6-18-14(17)20(7-2)11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURZUFUAQVRBCX-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)N(CC)CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C(N)N(CC)CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552901 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid | |
CAS RN |
110761-76-7 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

